molecular formula C9H7ClN2O2 B13031912 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid CAS No. 2227204-98-8

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid

Cat. No.: B13031912
CAS No.: 2227204-98-8
M. Wt: 210.62 g/mol
InChI Key: UKSPUAONGOYFHC-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the chlorination of a pyrrolo[2,3-b]pyridine precursor, followed by methylation and carboxylation reactions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

2227204-98-8

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-4-6(9(13)14)5-2-3-7(10)11-8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

UKSPUAONGOYFHC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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